molecular formula C26H23N5O B5614475 N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

Cat. No. B5614475
M. Wt: 421.5 g/mol
InChI Key: JIJOHWTUECHDQF-OVVQPSECSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide involves multi-step chemical reactions, starting from base compounds through to the final product. These processes often involve the formation of intermediates, which are then further reacted to increase the complexity of the molecule. Synthesis methods can vary, incorporating techniques such as palladium-catalyzed Suzuki coupling and conditions optimized for the formation of the desired product with high yield and purity (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction (XRD), which provides detailed information on the atomic arrangement and molecular geometry. This analysis reveals how the benzene and pyridine rings, along with other functional groups, are arranged relative to each other, influencing the compound's reactivity and physical properties. For instance, the angle between the benzene and pyridine rings can impact the molecule's electronic properties and interactions with other molecules (Wang & Sun, 2010).

Chemical Reactions and Properties

N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide and its derivatives undergo various chemical reactions, contributing to their diverse applications. These reactions can include interactions with nucleophiles, electrophiles, and other reagents that modify the compound's structure or functionalize it for specific purposes. The compound's chemical properties, such as reactivity patterns and stability under different conditions, are crucial for its application in synthesis and material science (Banfield et al., 1987).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications to suit specific needs (Rao et al., 2020).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, define the compound's applications in catalysis, organic synthesis, and potentially in pharmaceuticals. Investigations into these properties provide insights into how the compound can be used or modified to create materials with desired chemical behaviors (Liu et al., 2014).

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c1-31(2)22-15-13-19(14-16-22)18-27-30-26(32)25-28-23(20-9-5-3-6-10-20)17-24(29-25)21-11-7-4-8-12-21/h3-18H,1-2H3,(H,30,32)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJOHWTUECHDQF-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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